molecular formula C16H16N2O6 B4566450 2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone CAS No. 13111-78-9

2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone

Cat. No.: B4566450
CAS No.: 13111-78-9
M. Wt: 332.31 g/mol
InChI Key: VBMAVLURMSVYGC-UHFFFAOYSA-N
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Description

2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone is a complex organic compound characterized by its unique structure, which includes a pyrroloisoindole core with hydroxypropyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone typically involves the reaction of pyromellitic dianhydride with 3-aminopropanol under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate imide, followed by cyclization to form the pyrroloisoindole core. The reaction conditions often require the use of solvents such as dimethylformamide or dimethyl sulfoxide, and the process is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification of the final product is usually achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids as catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl groups can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone exerts its effects involves interactions with specific molecular targets and pathways. The hydroxypropyl groups play a crucial role in its reactivity and binding affinity to various substrates. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in organic synthesis and materials science .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone
  • 2,6-Dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone

Uniqueness

Compared to similar compounds, 2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone is unique due to the presence of hydroxypropyl groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high reactivity and specific interactions with other molecules .

Properties

IUPAC Name

2,6-bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c19-5-1-3-17-13(21)9-7-11-12(8-10(9)14(17)22)16(24)18(15(11)23)4-2-6-20/h7-8,19-20H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMAVLURMSVYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1C(=O)N(C3=O)CCCO)C(=O)N(C2=O)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13111-78-9
Record name 2,6-BIS-(3-HYDROXY-PROPYL)-PYRROLO(3,4-F)ISOINDOLE-1,3,5,7-TETRAONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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